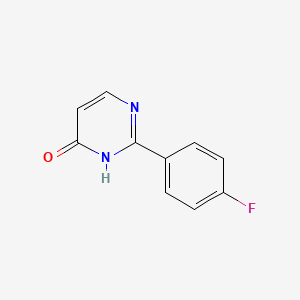

2-(4-Fluorophenyl)-4(3H)-pyrimidinone

Description

Significance of Pyrimidinone Heterocycles in Medicinal and Organic Chemistry

Pyrimidinone heterocycles are a cornerstone in the development of therapeutic agents due to their wide spectrum of biological activities. These activities stem from the pyrimidinone core's ability to mimic endogenous purines and pyrimidines, allowing them to interact with a variety of biological targets. The versatility of the pyrimidinone scaffold has led to its incorporation into drugs with anticancer, antiviral, antimicrobial, and anti-inflammatory properties. In organic chemistry, the synthesis of pyrimidinone derivatives is a field of active research, with methodologies like the Biginelli reaction providing a robust platform for creating diverse molecular libraries for further investigation.

Research Trajectory of 2-(4-Fluorophenyl)-4(3H)-pyrimidinone and Analogues

The research trajectory for this compound and its analogues has been primarily driven by their potential as targeted therapeutic agents, particularly as kinase inhibitors. The 4-fluorophenyl group is a common feature in many kinase inhibitors, as the fluorine atom can engage in favorable interactions within the ATP-binding pocket of these enzymes.

Initial research efforts focused on the synthesis of a variety of substituted pyrimidinone derivatives to establish structure-activity relationships (SAR). These studies systematically modified different positions of the pyrimidinone ring and the phenyl group to understand how these changes affect biological activity. For instance, the introduction of different substituents on the phenyl ring has been explored to modulate the potency and selectivity of these compounds as inhibitors of specific kinases.

More recent research has delved into the specific molecular targets of these compounds. Docking studies and enzymatic assays have been employed to identify the kinases that are most potently inhibited by this compound and its analogues. This has led to the identification of several promising lead compounds for the development of novel anticancer therapies. The investigation into fused-ring systems, where the pyrimidinone is part of a larger polycyclic structure, represents another frontier in the exploration of this chemical space.

Interactive Data Tables

To provide a clearer understanding of the research findings, the following interactive tables summarize key data on this compound and its analogues.

| Reaction Name | Key Reactants | General Conditions | Key Advantages |

|---|---|---|---|

| Biginelli Reaction | Aryl aldehyde, β-ketoester, Urea (B33335)/Thiourea | Acid or base catalysis, often one-pot | High convergence, operational simplicity |

| Cyclocondensation | Amidines, β-ketoesters | Varies (e.g., reflux in ethanol) | Good yields for specific substrates |

| Microwave-Assisted Synthesis | Varies (can be applied to various reactions) | Microwave irradiation | Reduced reaction times, often higher yields |

| Compound Analogue | Substitution on Phenyl Ring | Reported Biological Activity | Key Research Finding |

|---|---|---|---|

| 2-(4-Fluorophenyl)-pyrimidinone derivative | 4-Fluoro | Anticancer (theoretical) | Potential interaction with XIAP protein, an apoptosis inhibitor. mdpi.com |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative | Varies | EGFR Kinase Inhibition | Some derivatives show potent inhibition of both wild-type and mutant EGFR. nih.gov |

| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | Varies | Antiproliferative | Inhibition of cancer cell growth in various cell lines. researchgate.net |

| Furo[2,3-d]pyrimidine derivative | 4-Fluoro | c-Met Kinase Inhibition | Submicromolar potency against c-Met kinase. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVBPLUHJQMEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=O)N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101345868 | |

| Record name | 2-(4-Fluorophenyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76128-79-5 | |

| Record name | 2-(4-Fluorophenyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Fluorophenyl 4 3h Pyrimidinone and Its Derivatives

Strategic Design of Precursors and Initial Reactants

Synthesis of 4-Fluoroaniline Derivatives

4-Fluoroaniline is a key precursor, providing the substituted phenyl group at the 2-position of the pyrimidinone ring. Its synthesis is well-established, with several common laboratory and industrial methods available.

One of the most prevalent methods is the reduction of 4-fluoronitrobenzene. chemicalbook.comwikipedia.org This reaction is typically achieved through catalytic hydrogenation. Various catalysts can be employed, with Palladium on carbon (Pd/C) being a common choice. chemicalbook.com The reaction involves bubbling hydrogen gas through a solution of 4-fluoronitrobenzene in a suitable solvent like methanol (B129727). chemicalbook.com Alternative catalysts, such as nanoscale Fe2O3, have also been reported to selectively hydrogenate nitroarenes to anilines. wikipedia.org

Another approach involves the reaction of p-halonitrobenzenes with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent, providing a direct one-step conversion to p-fluoroaniline. google.com Furthermore, specialized methods exist, such as the reduction and dechlorination of 3,5-dichloro-4-fluoronitrobenzene (B1581561) using a palladium catalyst under hydrogen pressure to yield p-fluoroaniline. google.com This precursor is a vital building block in medicinal chemistry. wikipedia.org

| Starting Material | Reagents/Catalyst | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Fluoronitrobenzene | 10% Pd/C, H₂ | Methanol, Room Temperature, 3h | 4-Fluoroaniline | chemicalbook.com |

| p-Chloronitrobenzene | Anhydrous HF, Deoxygenating agent (e.g., Phosphorus) | 0°C to 230°C, 15 to 3000 psia | p-Fluoroaniline | google.com |

| 3,5-dichloro-4-fluoronitrobenzene | Pd/C, H₂ | Autoclave, 1.0-4.0 MPa, 60-120°C | p-Fluoroaniline | google.com |

Preparation of Pyrimidine (B1678525) Core Building Blocks

The pyrimidine core is typically constructed from acyclic precursors containing the necessary carbon and nitrogen atoms. The classical and most widely used approach for constructing a pyrimidine ring involves the condensation of a compound with an N-C-N fragment (like urea (B33335), thiourea, amidines, or guanidine) with a three-carbon fragment, often a 1,3-bifunctional compound. bu.edu.egwikipedia.org

Common three-carbon building blocks include β-dicarbonyl compounds, such as β-ketoesters. nih.gov For instance, the reaction of a β-ketoester with thiourea, followed by alkylation, is a typical sequence for producing 4-pyrimidone-2-thioethers, which are versatile intermediates. nih.gov A more direct one-pot method involves the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. nih.gov These building blocks are foundational in the synthesis of a vast array of pyrimidine derivatives, including those found in nucleic acids. bu.edu.egoup.comslideshare.net

Established Synthetic Routes for 2-(4-Fluorophenyl)-4(3H)-pyrimidinone Formation

With the precursors in hand, several established synthetic strategies can be employed to assemble the final this compound structure. These routes primarily involve ring-forming reactions or modifications of a pre-existing pyrimidine ring.

Cyclocondensation and Annulation Reactions

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. This strategy involves the intramolecular cyclization of a linear precursor or the intermolecular reaction of two or more components that join to form the heterocyclic ring. A common method for synthesizing 2-aryl-4(3H)-pyrimidinones is the condensation of a β-ketoester with an appropriately substituted benzamidine (B55565) (in this case, 4-fluorobenzamidine). This reaction directly installs the aryl group at the 2-position and forms the pyrimidinone ring in a single step.

Annulation reactions, where a new ring is fused onto an existing molecular framework, also provide a powerful route. For example, a [5+1] annulation strategy involving enamidines and a C1 unit like N,N-dimethylformamide dialkyl acetals can produce polysubstituted pyrimidines. nih.gov Similarly, thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related, can be synthesized via condensation of 2-aminothiophene-3-carboxamide (B79593) with aroyl halides, followed by cyclization. researchgate.net These principles of cyclocondensation are broadly applicable to the synthesis of diverse pyrimidinone structures. nih.govresearchgate.net

| Reaction Type | Key Reactants | General Outcome | Reference |

|---|---|---|---|

| Cyclocondensation | β-Ketoester, Amidine (e.g., 4-fluorobenzamidine) | Forms the pyrimidinone ring directly | nih.gov |

| [5+1] Annulation | Enamidines, N,N-dimethylformamide dialkyl acetals (C1 unit) | Tri- and tetrasubstituted pyrimidines | nih.gov |

| Condensation/Cyclization | 2-Aminothiophene-3-carboxamide, Aroyl halides | Fused pyrimidinone systems (e.g., thieno[2,3-d]pyrimidin-4(3H)-ones) | researchgate.net |

Nucleophilic Substitution Approaches to Pyrimidinone Ring Systems

An alternative to building the ring from scratch is to modify a pre-formed pyrimidinone core. Nucleophilic aromatic substitution (SNAr) is a viable strategy if a suitable leaving group is present on the pyrimidine ring. The pyrimidine ring is π-deficient, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. bhu.ac.in

For the synthesis of this compound, this could involve a precursor such as 2-chloro-4(3H)-pyrimidinone or a 2-(alkylthio)-4(3H)-pyrimidinone. nih.gov The 2-alkylthio group, in particular, serves as a versatile handle for regioselective functionalization. nih.gov This precursor could then react with a nucleophilic 4-fluorophenyl species, such as a Grignard reagent (4-FC6H4MgBr) or an organolithium reagent (4-FC6H4Li), to displace the leaving group and form the desired C-C bond. This approach offers a modular way to introduce various aryl substituents at the 2-position.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, typically involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. mdpi.comrsc.org

To synthesize this compound, a Biginelli-like reaction could be envisioned. For example, a three-component reaction of 4-fluorobenzaldehyde, a β-ketoester, and urea would yield a dihydropyrimidinone intermediate. Subsequent oxidation would then be required to introduce the double bond and form the aromatic pyrimidinone ring. MCRs are advantageous due to their operational simplicity, atom economy, and ability to rapidly generate molecular diversity from simple building blocks. semanticscholar.orgchemicaljournals.comnih.gov

Catalytic Systems in MCRs

A diverse array of catalysts has been developed to improve the synthesis of pyrimidinone derivatives, offering advantages such as higher yields, shorter reaction times, and milder conditions. rsc.org The Biginelli reaction and its variations have been successfully catalyzed by Lewis acids, solid acids, nanoparticles, and organocatalysts.

Solid acid catalysts like sulfated zirconia have proven effective, particularly under solventless conditions. nih.gov Other heterogeneous catalysts, including montmorillonite (B579905) clay and various nanoparticles, offer benefits such as easy separation from the reaction mixture and potential for reusability. mdpi.com For instance, magnetic Fe₃O₄ nanoparticles have been used as a recyclable catalyst for the synthesis of dihydropyrimidinones. rsc.org Similarly, aluminate sulfonic acid nanoparticles (ASA NPs) have been employed in one-pot, solvent-free MCRs to produce fused pyrimidinone systems. researchgate.net

Homogeneous catalytic systems are also widely used. Choline-based ionic liquids with a hydrogen sulfate (B86663) anion have demonstrated high catalytic activity due to their acidity and thermal stability. rsc.org Metal complexes, such as cobalt(II)-phthalocyanine, can catalyze the one-pot cyclocondensation under mild conditions. rsc.org Furthermore, the development of asymmetric organocatalysis, using species like chiral bicyclic diamines, has enabled the synthesis of specific enantiomers of dihydropyrimidinone derivatives. rsc.org

Table 1: Selected Catalytic Systems for Pyrimidinone Synthesis via Multicomponent Reactions

| Catalyst Type | Example(s) | Key Features | Reference(s) |

|---|---|---|---|

| Solid Acids | Sulfated Zirconia (ZrO₂/SO₄²⁻), Montmorillonite | Effective under solvent-free conditions, reusable. | nih.govmdpi.com |

| Nanoparticles | Fe₃O₄ NPs, Aluminate Sulfonic Acid (ASA) NPs | High surface area, often magnetically separable and reusable. | rsc.orgresearchgate.net |

| Ionic Liquids | Choline-based Ionic Liquids (CILs) | High thermal stability, tunable acidity, reusable. | rsc.org |

| Metal Complexes | Cobalt(II)-phthalocyanine [Co(II)Pc] | Effective under mild conditions. | rsc.org |

| Lewis Acids | ZrCl₄, Bi(NO₃)₃·5H₂O | Efficient catalysis for Biginelli-like reactions. | mdpi.com |

| Organocatalysts | Chiral Bicyclic Diamines | Enables asymmetric synthesis for chiral products. | rsc.org |

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign synthetic routes for pyrimidinones (B12756618). A primary focus has been the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reaction conditions have been successfully implemented, often in conjunction with heterogeneous catalysts that can be easily recovered and recycled. nih.govmdpi.comlookchem.com Catalysts such as N,O-bis(trimethylsilyl)acetamide (BSA) and dicyclohexyl carbodiimide (B86325) (DCC) have also been used for solvent-free three-component condensations. researchgate.net

The use of alternative energy sources is another key aspect of green pyrimidinone synthesis. Microwave (MW) irradiation and ultrasound (US) have been shown to dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating. mdpi.comnih.gov For example, the MW-assisted synthesis of pyrimidine derivatives can shorten reaction times from hours to minutes. mdpi.com These techniques, combined with solvent-free conditions, represent a powerful strategy for efficient and eco-friendly synthesis. mdpi.com The use of biodegradable and non-toxic catalysts, such as chitosamine hydrochloride, further enhances the green credentials of these synthetic protocols. mdpi.com

Advanced Chemical Transformations and Derivatization of the this compound Scaffold

The this compound structure serves as a versatile scaffold for further chemical modification. Derivatization can be targeted at the pyrimidinone core itself, the pendent 4-fluorophenyl moiety, or through the construction of fused heterocyclic systems.

Functionalization of the Pyrimidinone Core

The pyrimidinone ring is amenable to the introduction of various functional groups at multiple positions, which can significantly alter its chemical and biological properties. ontosight.ai Halogenation is a common strategy; for instance, the introduction of an iodine atom at the 5-position yields compounds like 2-amino-5-iodo-6-(3-fluorophenyl)-4(3H)-pyrimidinone. ontosight.ai The iodo substituent is particularly useful as it can act as a "handle" for subsequent cross-coupling reactions, allowing for the introduction of more complex molecular fragments. ontosight.aiontosight.ai

The synthesis of 2,4-difunctionalized pyrimidines is also of significant interest. researchgate.net For example, 4-pyrimidone-2-thioethers can be synthesized in a one-pot procedure and serve as valuable precursors for more densely functionalized pyrimidines. researchgate.net The amino group, often present at the 2-position, can also be a site for further derivatization.

Table 2: Examples of Functionalization on the Pyrimidinone Core

| Position | Functional Group | Example Compound Class | Purpose/Utility | Reference(s) |

|---|---|---|---|---|

| 2 | Amino (-NH₂) | 2-Aminopyrimidinones | Common building block, site for derivatization. | ontosight.ai |

| 2 | Thioether (-SR) | 4-Pyrimidone-2-thioethers | Versatile synthetic precursors. | researchgate.net |

| 5 | Iodo (-I) | 5-Iodopyrimidinones | Handle for cross-coupling reactions. | ontosight.aiontosight.ai |

| 5 | Halo (-Cl, -Br) | 5-Halopyrimidinones | Modulates electronic properties, synthetic intermediate. | google.com |

Modifications on the 4-Fluorophenyl Moiety

While post-synthetic modification of the 4-fluorophenyl ring is less common, the synthesis of analogues with different substitution patterns on the phenyl ring is a primary strategy for exploring structure-activity relationships. This is typically achieved by employing appropriately substituted benzaldehydes or related precursors in the initial multicomponent reaction. nih.gov For example, pyrimidinones bearing 3-fluorophenyl or 3,4-dichlorophenyl groups have been synthesized to evaluate the impact of substituent position and electronic effects. ontosight.aiontosight.ai This approach allows for the systematic exploration of the chemical space around the core scaffold.

Synthesis of Fused Pyrimidinone Heterocycles

Fusing the pyrimidinone ring with other heterocyclic systems is a powerful strategy for creating novel molecular architectures with diverse properties. derpharmachemica.com The resulting polycyclic compounds often exhibit unique conformational and electronic characteristics. A wide variety of fused pyrimidinones have been synthesized. sci-hub.se

Pyrido[2,3-d]pyrimidinones : These are commonly synthesized through MCRs and are of interest for their biological activities. researchgate.netnih.gov

Thieno[2,3-d]pyrimidinones : This class includes compounds such as 5-(4-Fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which combine the pyrimidinone core with a thiophene (B33073) ring. sigmaaldrich.commdpi.com

Furo[2,3-d]- and Furo[3,4-d]pyrimidinones : These oxygen-containing heterocycles can be prepared through various synthetic routes, including those involving aza-Wittig reactions. researchgate.netresearchgate.net

Pyrano[2,3-d]pyrimidinones : Often assembled via MCRs using catalysts like DABCO or nanostructures, these compounds fuse a pyran ring to the pyrimidinone core. sci-hub.senih.gov

Other Fused Systems : A multitude of other fused systems, such as pyrazolo[3,4-d]pyrimidinones and quinazolines, have been developed, highlighting the versatility of the pyrimidinone scaffold in constructing complex heterocyclic libraries. derpharmachemica.comsci-hub.se

Table 3: Common Fused Pyrimidinone Heterocycles

| Fused System | Ring Fused to Pyrimidinone | General Synthetic Approach | Reference(s) |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidinone | Pyridine (B92270) | Multicomponent Reactions (MCRs) | researchgate.netnih.gov |

| Thieno[2,3-d]pyrimidinone | Thiophene | Cyclocondensation Reactions | sigmaaldrich.commdpi.com |

| Furo[2,3-d]pyrimidinone | Furan | Aza-Wittig based cyclizations | researchgate.net |

| Pyrano[2,3-d]pyrimidinone | Pyran | MCRs using various catalysts | sci-hub.senih.gov |

| Pyrazolo[3,4-d]pyrimidinone | Pyrazole | Cyclization of substituted pyrimidines | sci-hub.se |

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms underlying the formation of this compound is crucial for optimizing existing synthetic methods and designing new ones. For the widely used Biginelli reaction, which produces the dihydropyrimidinone precursor, a generally accepted mechanism proceeds through an acyl imine intermediate. rsc.org

The proposed pathway involves several key steps:

Iminium Formation : The reaction is initiated by the acid-catalyzed condensation of the aldehyde (e.g., 4-fluorobenzaldehyde) and urea to form an N-acyliminium ion intermediate. rsc.org

Nucleophilic Addition : The β-ketoester exists in equilibrium with its enol form. The enol or the corresponding enolate acts as a nucleophile, attacking the electrophilic carbon of the acyliminium ion.

Cyclization and Dehydration : The resulting open-chain intermediate undergoes intramolecular cyclization via the attack of the remaining urea nitrogen atom onto the ester carbonyl group. Subsequent dehydration yields the final 3,4-dihydropyrimidin-2(1H)-one ring. rsc.org

The role of the catalyst is to facilitate one or more of these steps, for example, by activating the aldehyde as a Lewis acid adduct or promoting the formation of the acyl imine intermediate. rsc.org In alternative mechanisms, such as those catalyzed by BSA, the catalyst may act as a silylating agent to activate the reactants and promote the key bond-forming steps. researchgate.net

Comprehensive Spectroscopic and Structural Elucidation of 2 4 Fluorophenyl 4 3h Pyrimidinone

X-ray Crystallography for Solid-State Structural Conformation

Crystalline Structure Determination

The determination of the crystalline structure of pyrimidinone derivatives through single-crystal X-ray diffraction involves several key steps. nih.gov First, a high-quality single crystal is grown, typically through slow evaporation of a suitable solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group of the crystal. researchgate.net The crystal structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions and thermal displacement parameters. researchgate.net

While the specific crystal structure of 2-(4-fluorophenyl)-4(3H)-pyrimidinone is not detailed in the provided search results, analysis of related fused pyrimidine (B1678525) structures provides insight into the expected findings. For instance, studies on similar heterocyclic compounds like furo[2,3-d]pyrimidines reveal key structural features, such as the dihedral angles between the fused rings and any attached phenyl groups. nih.gov In one related molecule, the phenyl ring was found to be significantly twisted with respect to the pyrimidinone ring. nih.gov Such analyses provide precise measurements of bond lengths and angles, confirming the molecular geometry. nih.gov

Table 1: Example Crystallographic Data for a Related Fused Pyrimidine Derivative

This table presents data for a related compound to illustrate typical parameters obtained from X-ray crystallography.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1760 |

| b (Å) | Value not specified |

| c (Å) | Value not specified |

| Volume (ų) | 4536 |

| Z (molecules/unit cell) | 8 |

| Radiation | Mo Kα |

| Temperature (K) | 170 |

| Final R-factor | 0.054 |

Note: Data extracted from studies on related heterocyclic compounds to exemplify typical crystallographic parameters. researchgate.netnih.gov

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The solid-state packing of molecules is governed by a network of intermolecular interactions, which dictate the formation of larger supramolecular assemblies. In pyrimidinone derivatives, hydrogen bonding is a dominant interaction. The ureidopyrimidinone (UPy) moiety, for example, is well-known for forming robust, self-complementary quadruple hydrogen bonds that drive the formation of supramolecular polymers. researchgate.nettue.nl The N-H donor and C=O acceptor sites on the pyrimidinone ring are primary participants in these interactions.

Chromatographic Methods for Purity Assessment and Analytical Separations

Chromatographic techniques are indispensable for the analysis of pyrimidinone derivatives, providing reliable methods for purity assessment, reaction monitoring, and separation of complex mixtures. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography (LC)

HPLC is the cornerstone for the quantitative analysis and purity determination of pyrimidine derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds, typically employing C8 or C18 silica (B1680970) gel columns. researchgate.net

The separation methodology involves a mobile phase, often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, which can be run under isocratic or gradient elution conditions to achieve optimal separation of the target compound from impurities or related substances. researchgate.netrjptonline.org Detection is most commonly performed using a UV-Vis detector, as the aromatic rings in this compound provide strong chromophores. researchgate.net For more detailed structural information, HPLC systems can be coupled with a mass spectrometer (LC-MS), which aids in the identification of metabolites or degradation products. tue.nlrjptonline.org The development of a validated HPLC method is essential for quality control, ensuring the identity and purity of the synthesized compound. rjptonline.org This technique has been successfully used to separate isomers and monitor the progress of prodrug conversion in related pyrazolo[3,4-d]pyrimidine systems. nih.govnih.gov

Table 2: Typical HPLC Parameters for the Analysis of Pyrimidine Derivatives

This table outlines a general method based on common practices for this class of compounds.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate Buffer (pH adjusted) or Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (MS) |

| Temperature | Room Temperature or controlled (e.g., 37 °C) |

Note: Conditions are generalized from methods used for various pyrimidine and fused pyrimidine derivatives. researchgate.netrjptonline.orgnih.gov

Thin Layer Chromatography (TLC) in Synthetic Control

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively for monitoring the progress of organic syntheses. In the synthesis of this compound and its analogues, TLC is used to track the consumption of starting materials and the appearance of the desired product. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then developed in a sealed chamber containing an appropriate mobile phase, usually a mixture of nonpolar and polar organic solvents (e.g., hexane/ethyl acetate). The different components of the reaction mixture travel up the plate at different rates based on their polarity, resulting in separation. The spots are visualized under UV light or by staining. By comparing the retention factor (Rf) of the spots to those of the starting materials and a pure product standard, a chemist can qualitatively assess the status of the reaction. This allows for the determination of the reaction's endpoint and provides a preliminary indication of the product's purity. nih.gov

Computational Chemistry and Molecular Modeling Approaches for 2 4 Fluorophenyl 4 3h Pyrimidinone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov For 2-(4-Fluorophenyl)-4(3H)-pyrimidinone, DFT calculations, often using basis sets like B3LYP/6-31G, can optimize the molecular geometry to its lowest energy state. semanticscholar.org This process yields precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Furthermore, DFT provides insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Analysis of the molecular electrostatic potential (MEP) map, also derived from DFT, reveals the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net

| Parameter | Description | Calculated Value |

|---|---|---|

| Bond Length (C-F) | Length of the Carbon-Fluorine bond on the phenyl ring. | ~1.35 Å |

| Bond Length (C=O) | Length of the Carbonyl bond in the pyrimidinone ring. | ~1.23 Å |

| Dihedral Angle (Phenyl-Pyrimidinone) | The twist angle between the phenyl and pyrimidinone rings. | ~25-35 degrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.2 eV |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies. | ~ 5.3 eV |

The flexibility of this compound is primarily due to the rotation around the single bond connecting the fluorophenyl ring to the pyrimidinone core. Exploring the conformational energy landscape helps identify the most stable spatial arrangements (conformers) of the molecule. This is achieved by systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step using quantum chemical methods. The resulting potential energy surface reveals the global minimum energy conformer (the most stable structure) and other local minima, as well as the energy barriers for rotation between them. Understanding these conformational preferences is vital as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum calculations are excellent for analyzing molecules in a vacuum, Molecular Dynamics (MD) simulations are employed to study their behavior in a more biologically relevant environment, such as in water. mdpi.com MD simulations model the movements of atoms and molecules over time by applying the laws of classical mechanics. nih.gov

For this compound, an MD simulation would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water). The simulation tracks the trajectory of every atom over a period, typically nanoseconds to microseconds. This provides a dynamic view of how the molecule behaves, including its conformational flexibility, interactions with solvent molecules (solvation), and internal motions. mdpi.com Key properties analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the solvent accessible surface area (SASA) to understand its exposure to the solvent. mdpi.com These simulations are crucial for understanding how the compound behaves in the solution phase before it interacts with a biological target.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the basis of molecular recognition.

The pyrimidine (B1678525) scaffold is present in many biologically active compounds, suggesting that this compound could interact with various protein targets. Molecular docking can be used to screen the compound against a library of known protein structures to identify putative molecular targets. Proteins known to be modulated by pyrimidine derivatives include various kinases (e.g., EGFR), enzymes involved in DNA regulation (e.g., Topoisomerase II), and proteins regulating apoptosis (e.g., Bcl-2, XIAP). nih.govmdpi.comccij-online.orgnih.govnih.gov The docking process calculates a "docking score," which estimates the binding affinity between the ligand and the protein. Targets that show favorable (i.e., low) docking scores are identified as potential candidates for further experimental validation.

Once a putative target is identified, molecular docking provides a detailed, three-dimensional model of the ligand-receptor complex. nih.gov This model elucidates the specific binding mode, showing how this compound fits into the active site or binding pocket of the protein. nih.govmdpi.com Analysis of this docked pose reveals the key intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For example, the nitrogen atoms in the pyrimidinone ring and the carbonyl oxygen are potential hydrogen bond acceptors or donors. The fluorophenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. The fluorine atom itself can form specific halogen bonds or other electrostatic interactions. Understanding these specific interactions is crucial for explaining the compound's binding affinity and specificity for its target. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for the rational design of novel therapeutic agents. By establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity, QSAR models can predict the activity of untested molecules, thereby prioritizing synthetic efforts and optimizing lead compounds. For derivatives of this compound, QSAR studies are instrumental in elucidating the specific structural features that govern their therapeutic efficacy.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified by molecular descriptors, which can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

A typical QSAR study on this compound analogs would involve the following steps:

Data Set Selection: A series of structurally related 2-aryl-4(3H)-pyrimidinone derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or cancer cell line cytotoxicity) is compiled. This data set is then divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using specialized software. These descriptors numerically represent various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed through internal validation (e.g., leave-one-out cross-validation) and external validation using the test set.

In the context of this compound, QSAR models can provide valuable insights into how substitutions on the phenyl ring and the pyrimidinone core affect the compound's activity. For instance, a study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors highlighted the significance of the position and nature of halogen substituents on the phenyl ring. The research indicated that an electron-withdrawing group like fluorine at the ortho or para position of the phenyl ring can have a pronounced effect on the inhibitory activity. Specifically, it was observed that a fluorine substituent at the ortho position, combined with a hydroxyl group, resulted in higher potency, while moving the fluorine to the para position led to a significant reduction in activity. Furthermore, replacing fluorine with chlorine also resulted in decreased activity, suggesting that the high electronegativity and small size of the fluorine atom are crucial for optimal interaction with the biological target.

To illustrate the application of QSAR in the rational design of this compound analogs, a hypothetical data set and a resulting QSAR model are presented below. This example demonstrates how various descriptors can be used to predict the anticancer activity of a series of hypothetical 2-aryl-4(3H)-pyrimidinone derivatives against a cancer cell line.

Table 1: Hypothetical Data for a QSAR Study of 2-aryl-4(3H)-pyrimidinone Derivatives

| Compound ID | R-group (at C2-phenyl) | Experimental pIC50 | ALogP (Lipophilicity) | TPSA (Polar Surface Area) | Molecular Weight |

|---|---|---|---|---|---|

| 1 | H | 5.20 | 2.1 | 45.5 | 174.18 |

| 2 | 4-F | 5.85 | 2.3 | 45.5 | 192.17 |

| 3 | 4-Cl | 5.65 | 2.8 | 45.5 | 208.62 |

| 4 | 4-Br | 5.50 | 3.1 | 45.5 | 253.08 |

| 5 | 4-CH3 | 5.45 | 2.6 | 45.5 | 188.21 |

| 6 | 4-OCH3 | 5.30 | 2.2 | 54.7 | 204.21 |

| 7 | 4-NO2 | 6.10 | 2.0 | 91.3 | 219.18 |

| 8 | 3-F | 5.70 | 2.3 | 45.5 | 192.17 |

Based on such a dataset, a multiple linear regression analysis might yield a QSAR equation similar to this hypothetical example:

pIC50 = 0.5 * ALogP - 0.02 * TPSA + 0.01 * Molecular Weight + 4.5

This equation would suggest that lipophilicity (ALogP) has a positive correlation with the anticancer activity, while a larger polar surface area (TPSA) might be slightly detrimental. The molecular weight also shows a small positive contribution. Such a model, once validated, could be used to predict the pIC50 of new, unsynthesized derivatives and guide the design of more potent analogs. For example, the model would predict that introducing small, lipophilic, and electron-withdrawing substituents on the phenyl ring could enhance the anticancer activity.

The insights gained from QSAR models are crucial for the iterative process of drug design. By understanding the key molecular features that drive the biological activity of this compound and its analogs, medicinal chemists can rationally design new compounds with improved potency and selectivity, ultimately accelerating the discovery of novel therapeutic agents.

In Vitro Biological Activity and Mechanistic Insights of 2 4 Fluorophenyl 4 3h Pyrimidinone Analogues

Enzyme Inhibition Profiling

The interaction of 2-(4-fluorophenyl)-4(3H)-pyrimidinone analogues with various enzymes has been a key area of investigation, revealing their potential to modulate critical biological pathways.

Kinase Inhibition Potency and Selectivity

Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Pyrimidinone derivatives have been identified as potent kinase inhibitors.

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown significant potency and selectivity as inhibitors of Cell division cycle 7 (Cdc7) kinase. nih.gov For instance, a pyrrolidinylmethyl derivative demonstrated a half-maximal inhibitory concentration (IC50) of 0.70 nM against Cdc7. This compound also exhibited high selectivity, with a selectivity ratio of over 14,000 against Cyclin-Dependent Kinase 2 (Cdk2) and 200 against Rho-associated coiled-coil containing protein kinase 1 (ROCK1). nih.gov

Furthermore, 2-arylthieno[3,2-d]pyrimidine analogues have been developed as potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/mTOR signaling pathway. Optimization of this series led to compounds with IC50 values below 1 nM for mTOR and excellent selectivity of up to >1000-fold over the related PI3K kinase. researchgate.net Other studies on 2,4-dianilinopyrimidines have identified nanomolar inhibitors of several Plasmodium falciparum kinases, including PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB, highlighting how structural modifications can achieve selectivity among different kinases. nih.gov

| Compound Class | Target Kinase | Potency (IC50) | Selectivity Profile | Reference |

|---|---|---|---|---|

| 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones | Cdc7 | 0.70 nM | >14,000-fold vs. Cdk2; 200-fold vs. ROCK1 | nih.gov |

| 2-Arylthieno[3,2-d]pyrimidines | mTOR | <1 nM | Up to >1000-fold vs. PI3K | researchgate.net |

| 2,4-Dianilinopyrimidines | PfNEK3 | Nanomolar range | Selective over PfARK1, PfARK3, PfPK9, PfPKB | nih.gov |

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents addressing hyperpigmentation. A closely related analogue, 2-(4-fluorophenyl)-quinazolin-4(3H)-one, has been identified as a novel tyrosinase inhibitor. researchgate.netnih.gov This compound was found to inhibit the diphenolase activity of tyrosinase with an IC50 value of 120 µM. researchgate.netnih.gov

Kinetic studies revealed that the compound acts as a reversible, mixed-type inhibitor. researchgate.netnih.gov This mechanism implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net Fluorescence quenching experiments confirmed the interaction between the compound and tyrosinase. nih.gov Molecular docking analyses suggested that the inhibitor blocks the enzyme's catalytic center, thereby affecting the mass transfer rate. nih.gov The inhibition mechanism of tyrosinase can vary among different compounds, with other inhibitors acting as competitive, non-competitive, or uncompetitive types. mdpi.com

Exploration of Other Enzyme Targets

Analogues of this compound have been evaluated against other enzymatic targets, demonstrating a broad spectrum of activity.

Certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown inhibitory effects on carbohydrate-hydrolyzing enzymes. One N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative displayed the highest inhibitory activity against α-amylase (27.91 ± 0.02%), α-glucosidase (17.41 ± 0.02%), and β-glucosidase (9.66 ± 0.02%) when compared to a standard inhibitor at the same concentration. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing hyperglycemia. nih.gov

Additionally, some pyrimidinone derivatives have been theoretically shown to interact with the X-linked inhibitor of apoptosis protein (XIAP), suggesting they could inhibit its biological activity. ccij-online.org Other research has pointed to the inhibition of D-dopachrome tautomerase by thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov

Cellular Activity and Mechanistic Studies (In Vitro)

The in vitro effects of these compounds on various cell lines have been extensively studied to understand their antiproliferative potential and the underlying molecular mechanisms.

Antiproliferative Effects on Diverse Cell Lines

Derivatives of the pyrimidinone core structure have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

Thieno[2,3-d]pyrimidin-4(3H)-one analogues have shown potent activity against human non-small cell lung cancer (A549) and breast cancer (MCF-7) cells. nih.gov One particular compound exhibited a strong anti-proliferative effect against the A549 cell line with an IC50 value of 0.94 μM, while showing no toxicity to normal human liver cells. nih.gov Other 2-alkyl-4-amino-thieno[2,3-d]pyrimidines have also shown cytotoxicity against breast cancer cell lines, including MCF-7 and the triple-negative MDA-MB-231 line. mdpi.comnih.gov Halogenated pyrrolo[3,2-d]pyrimidines have also been found to exhibit antiproliferative activity in the low micromolar to sub-micromolar range against various cancer cell lines. nih.gov

| Compound Class | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-one | A549 | Non-small cell lung cancer | 0.94 μM | nih.gov |

| 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | Triple-negative breast cancer | 62.86 μg/mL | mdpi.com |

| 2,4-Dichloro-7-iodopyrrolo[3,2-d]pyrimidine | MDA-MB-231 | Triple-negative breast cancer | Sub-micromolar | nih.gov |

| 2-Aryl-4-oxo-thiazolidin-3-yl amides | DU-145, PC-3, LNCaP | Prostate cancer | Potent activity | nih.gov |

Mechanistic studies have revealed that the antiproliferative effects of pyrimidinone analogues are mediated through the modulation of key cellular pathways, including cell cycle progression and apoptosis.

Treatment of cancer cells with these compounds has been shown to induce apoptosis, or programmed cell death. For instance, in A549 cells, treatment with a thienopyrimidinone derivative resulted in chromatin concentration and fragmentation, which are hallmarks of apoptosis. nih.gov This process was associated with changes in the expression of crucial apoptosis-regulating proteins, such as Bcl-2 and Bax, and the activation of caspase-3. nih.gov Similarly, a halogenated pyrrolo[3,2-d]pyrimidine robustly induced apoptosis in MDA-MB-231 breast cancer cells. nih.gov

In addition to apoptosis, these compounds can arrest the cell cycle at specific phases. Studies on halogenated pyrrolo[3,2-d]pyrimidines demonstrated an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Research on other thieno[2,3-d]pyrimidine derivatives showed different effects depending on the cell line; a G2/M block was observed in the ER-negative MDA-MB-231 cell line, while an arrest in the G1 phase was detected for the ER-positive MCF-7 cell line. nih.gov This suggests that the mechanism of action can be cell-type specific.

Apoptosis Induction Mechanisms

Analogues of this compound have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells through various intrinsic and extrinsic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Specifically, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. ijper.orgnih.govnih.gov This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. ijper.orgnih.govnih.gov

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Studies have revealed that treatment with these pyrimidinone analogues leads to a significant increase in the activity of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. ijper.orgnih.govadooq.com The activation of caspase-3 is a critical step, as it is responsible for the cleavage of various cellular substrates, ultimately leading to the dismantling of the cell. mdpi.com For instance, a pyrido[2,3-d]pyrimidin-4(3H)-one derivative was found to induce a 5.3-fold increase in the level of caspase-3 in prostate cancer cells. nih.gov This activation of the caspase-dependent pathway is a significant mechanism through which these compounds exert their anticancer effects. ijper.org

Antimicrobial Spectrum of Activity

Derivatives of this compound have exhibited a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antiviral properties.

Numerous studies have highlighted the antibacterial potential of pyrimidinone analogues. These compounds have shown efficacy against a range of both Gram-positive and Gram-negative bacteria. For instance, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a pyrimidine (B1678525) ring displayed significant activity against Gram-positive bacteria, including drug-resistant strains. nih.gov Some of these compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.gov Similarly, thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent activity against multi-drug resistant Gram-positive organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values in the range of 2–16 mg/L. nih.gov The antibacterial activity of these compounds is often attributed to the inhibition of essential bacterial processes, such as protein synthesis. nih.gov

| Compound Type | Bacterial Strain | MIC Value |

|---|---|---|

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative | Gram-positive bacteria | 0.25 - 32 µg/mL |

| Thieno[2,3-d]pyrimidinedione derivative | MRSA, VRSA, VISA, VRE | 2 - 16 mg/L |

| 2- and 4-(3-Nitro-1,2,4-triazol-1-yl)pyrimidine | Enterococcus faecium | Variable |

| Halogenated Pyrrolopyrimidine | Staphylococcus aureus | < 64 mg/L |

The antifungal properties of pyrimidinone derivatives have also been extensively investigated. These compounds have shown inhibitory activity against various fungal pathogens. For example, a series of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines displayed notable fungicidal activity against Botrytis cinerea. mdpi.com The mechanism of antifungal action for some pyrimidine analogues is believed to involve the inhibition of key fungal enzymes, such as lanosterol (B1674476) demethylase, which is essential for ergosterol (B1671047) biosynthesis. nih.gov A reduction in ergosterol, a vital component of the fungal cell membrane, disrupts membrane integrity and leads to fungal cell death. nih.gov Other proposed mechanisms include the decrease of energy production and fungal cell respiration. nih.gov

| Compound Type | Fungal Strain | Activity/MIC Value |

|---|---|---|

| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidine | Botrytis cinerea | Significant in vitro and in vivo activity |

| Hydrazone-pyrimidinetrione analog | Candida spp. | Potent growth inhibition (≤ 10µM) |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae | Obvious antifungal activities |

The antiviral potential of pyrimidinone analogues has been explored against a variety of RNA and DNA viruses. While research in this area is ongoing, some pyrimidine derivatives have shown promise. For instance, certain pyrimidine thioglycosides have been synthesized and evaluated as antiviral agents against SARS-CoV-2 and the avian influenza H5N1 virus. nih.gov Nucleoside analogues containing a pyrimidine core are a significant class of antiviral drugs that can inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). nih.gov The incorporation of these analogues into the growing viral RNA chain can lead to chain termination or mutagenesis, thereby inhibiting viral propagation. nih.gov

X-linked Inhibitor of Apoptosis Protein (XIAP) Inhibition

The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of apoptosis, and its overexpression in cancer cells contributes to therapeutic resistance. A theoretical study using a docking model evaluated the interaction of twenty-seven pyrimidinone derivatives with the XIAP protein. ccij-online.org The results suggested that several of these derivatives could interact with the surface of the XIAP protein, potentially altering its biological activity and making them good candidates for cancer treatment. ccij-online.org While experimental validation is still needed for this compound analogues specifically, the inhibition of XIAP represents a promising strategy for overcoming apoptosis resistance in cancer. Downregulation of XIAP has been shown to promote caspase-dependent inhibition of proteasome activity in acute myeloid leukemia (AML) cells. nih.gov

Structure-Activity Relationship (SAR) Studies and Rational Design of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of bioactive compounds. For pyrimidinone derivatives, SAR studies have revealed that the nature and position of substituents on the pyrimidine ring significantly influence their biological activities.

In the context of antibacterial activity, for instance, studies on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed that the presence of a chlorine atom on the pyrimidine ring was beneficial for activity against Gram-positive bacteria. nih.gov Furthermore, the introduction of a halogen atom on the phenyl ring of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives was found to improve their antifungal activities against Botrytis cinerea. frontiersin.org

For anticancer activity, the presence of an electron-donating group, such as a methoxy (B1213986) group, at the 4-position of the phenyl ring in certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives was found to be beneficial for their cytotoxic effects. nih.gov Conversely, expanding the scaffold into triazolyl analogues led to a notable decrease in activity. nih.gov These SAR insights are invaluable for medicinal chemists to design and synthesize more potent and selective this compound derivatives for various therapeutic applications.

Influence of Fluorine Substitution on Biological Potency and Metabolism

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. nih.gov For analogues of 2-phenyl-4(3H)-pyrimidinone, the substitution of a fluorine atom, particularly on the phenyl ring, can profoundly impact the molecule's biological potency and metabolic stability. tandfonline.com Fluorine's high electronegativity and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to modulate the electronic properties of a molecule with minimal steric hindrance. nih.govtandfonline.com

One of the primary benefits of fluorination is the enhancement of metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. tandfonline.comresearchgate.net In many phenyl-containing compounds, the para-position is a common site for metabolic hydroxylation. Placing a fluorine atom at this position, as in this compound, can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability. researchgate.netucd.ie Studies on other classes of compounds, such as the non-steroidal anti-inflammatory drug flurbiprofen, have demonstrated that blocking the metabolically labile 4'-position with fluorine completely prevented metabolism in rat-liver microsome incubations. ucd.ie

Beyond metabolic blocking, fluorine substitution can also enhance biological potency by altering the molecule's binding affinity to its target protein. tandfonline.com The electron-withdrawing nature of fluorine can modify the pKa of nearby functional groups, which may lead to stronger binding interactions within a receptor's active site. nih.govnih.gov It can also lead to more favorable membrane permeability and absorption. nih.govnih.gov For instance, in a series of pyrrolo[2,3-d]pyrimidine analogues, fluorination at specific positions of a side-chain phenyl ring led to an approximately 11-fold increase in in vitro antiproliferative activity compared to their non-fluorinated counterparts. nih.gov

However, the effects of fluorination are highly context-dependent. acs.org While often beneficial, introducing fluorine can sometimes lead to unexpected outcomes. In some cases, despite the strength of the C-F bond, enzymatic defluorination can occur, potentially leading to the formation of toxic metabolites. acs.org Furthermore, changes in electron distribution can sometimes weaken the desired binding interactions. Therefore, the strategic placement of fluorine is a critical aspect of rational drug design for this class of compounds. tandfonline.comacs.org

The table below illustrates the generalized effects that fluorine substitution can have on the properties of a lead compound, such as a 2-phenyl-4(3H)-pyrimidinone analogue.

| Property | General Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Often Increased | C-F bond is stronger than C-H, blocking oxidative metabolism at the site of substitution. tandfonline.com |

| Binding Potency | Can be Increased | Alters electronic properties (pKa), potentially enhancing interactions with target proteins. nih.gov |

| Lipophilicity | Increased (for fluoro-arenes) | Fluorine is more lipophilic than hydrogen, which can affect membrane permeability. nih.govtandfonline.com |

| Bioavailability | Often Improved | A combination of increased metabolic stability and modulated physicochemical properties. nih.gov |

Positional Effects of Substituents on Activity and Specificity

The biological activity and target specificity of this compound analogues are highly sensitive to the position of substituents on both the pyrimidinone core and the phenyl ring. Structure-activity relationship (SAR) studies are crucial for elucidating how these positional variations influence the compound's interaction with its biological target.

For many heterocyclic compounds, including pyrimidine derivatives, substitutions at different positions can lead to vastly different outcomes. researchgate.net For example, in a study of 2,4(1H,3H)-pyrimidinedione derivatives as HIV reverse transcriptase inhibitors, specific substitutions at the N-1 and C-6 positions of the pyrimidine ring were found to have the greatest contribution to antiviral activity. nih.gov This highlights that certain positions on the core scaffold are more critical for biological function than others.

Focusing on the 2-phenyl group, the location of the fluorine atom is a key determinant of activity. While the 4-fluoro (para) substitution is common for blocking metabolism, moving the fluorine to the 2- (ortho) or 3- (meta) position can alter the molecule's conformation and electronic distribution, leading to changes in binding affinity and selectivity. polyu.edu.hk For instance, in a series of pyrroloquinolinone derivatives, introducing a fluorine atom at the 2- or 3-position of the 7-phenyl ring resulted in potent cytotoxicity, whereas other positions might not yield the same effect. nih.gov Similarly, research on fluorinated pyrrolo[2,3-d]pyrimidine analogues showed that the specific regioisomeric position of fluorine dictates whether the activity is improved or lost. nih.gov

The following hypothetical data table demonstrates how the inhibitory activity (represented by IC₅₀ values) of a 2-phenyl-4(3H)-pyrimidinone analogue against a specific kinase target could be affected by the position of a fluorine substituent on the phenyl ring.

| Compound | Substituent Position | IC₅₀ (nM) vs. Target Kinase X |

| Analogue A | Unsubstituted Phenyl | 520 |

| Analogue B | 2-Fluoro (ortho) | 150 |

| Analogue C | 3-Fluoro (meta) | 275 |

| Analogue D | 4-Fluoro (para) | 85 |

This illustrative data shows that the para-substitution provides the highest potency, suggesting a favorable interaction or fit within the target's binding pocket, in addition to potential metabolic stability benefits. The ortho-substitution also enhances potency compared to the unsubstituted analogue, but to a lesser extent, while the meta-position offers a more modest improvement. Such findings are critical in guiding the design of more potent and selective inhibitors. mdpi.com

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds by exchanging a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.comresearchgate.net The goal is to improve potency, selectivity, and pharmacokinetic profiles, or to circumvent intellectual property. researchgate.netacs.org For a scaffold like this compound, various parts of the molecule can be targeted for bioisosteric replacement.

Phenyl Ring Replacements: The 4-fluorophenyl group is a common motif in drug discovery, but it can contribute to poor physicochemical properties such as low solubility or high lipophilicity. nih.govnih.gov Replacing this ring with other groups, known as bioisosteres, can mitigate these issues while preserving or enhancing biological activity. acs.org

Common bioisosteric replacements for a phenyl ring include:

Heteroaromatic rings: Pyridyl, thienyl, or pyrazolyl rings can be substituted for the phenyl group. cambridgemedchemconsulting.com These replacements can introduce new hydrogen bonding opportunities, alter metabolic profiles, and modulate solubility. For example, replacing a phenyl with a pyridine (B92270) ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a new key interaction with the target protein. nih.gov

Saturated and bridged ring systems: Non-classical or non-aromatic bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) have gained traction. tandfonline.com These three-dimensional, sp³-rich scaffolds can mimic the spatial arrangement of a para-substituted phenyl ring while improving properties like solubility and metabolic stability. nih.gov

Pyrimidinone Core Replacements: The pyrimidinone core itself can be considered a bioisostere of other heterocyclic systems. In lead optimization, it might be replaced with scaffolds like quinazolinone, pyridopyrimidinone, or pyrazolopyrimidine to explore different structural space and interactions with the target. researchgate.netnih.gov

The table below provides examples of potential bioisosteric replacements for the 4-fluorophenyl group and their potential impact on the molecule's properties.

| Original Group | Bioisosteric Replacement | Potential Advantages |

| 4-Fluorophenyl | 4-Fluoropyridin-2-yl | Introduce hydrogen bond acceptor (N), alter pKa, potentially improve solubility. nih.gov |

| 4-Fluorophenyl | Thiophen-2-yl | Modify electronic properties and metabolic profile. cambridgemedchemconsulting.com |

| 4-Fluorophenyl | Bicyclo[1.1.1]pentan-1-yl | Increase sp³ character, improve solubility, reduce lipophilicity, maintain spatial vectors. nih.govtandfonline.com |

| 4-Fluorophenyl | 4-Cyanophenyl | Introduce a polar group, potential for new hydrogen bonding interactions. |

The selection of an appropriate bioisostere is highly dependent on understanding the role of the original phenyl ring. acs.org If the ring is involved in crucial π–π stacking interactions, replacing it with a saturated system like BCP may be detrimental to activity. nih.gov Conversely, if the ring primarily acts as a scaffold to position other functional groups, a BCP replacement could be highly successful. nih.gov Ultimately, bioisosteric replacement is an iterative process used to fine-tune the properties of a lead compound to achieve an optimal balance of potency, selectivity, and drug-like characteristics. nih.gov

Q & A

Q. How should researchers address contradictions in reported synthetic yields or tautomeric ratios?

- Methodological Answer : Reproduce reactions under controlled conditions (e.g., inert atmosphere, standardized reagents). Compare tautomer ratios via -NMR integration across solvents (DMSO vs. CDCl). Meta-analyses of crystallographic databases (e.g., Cambridge Structural Database) can identify trends in substituent effects on tautomer stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.